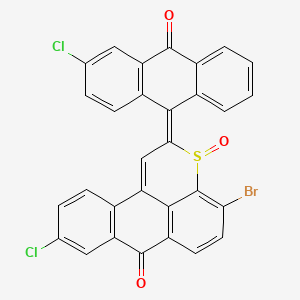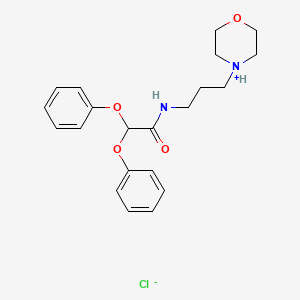
2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a morpholine ring and diphenoxy groups attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride typically involves the reaction of 2,2-diphenoxyacetic acid with N-(3-chloropropyl)morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the diphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Diphenoxy-N-(3-phenylpropyl)acetamide
- 2,2-Diphenoxy-N-(morpholinobutyl)acetamide
- 2,2-Diphenoxy-N-(piperidinopropyl)acetamide
Uniqueness
2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride is unique due to its specific structural features, such as the presence of a morpholine ring and diphenoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
5220-93-9 |
|---|---|
Formule moléculaire |
C21H27ClN2O4 |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ium-4-ylpropyl)-2,2-diphenoxyacetamide;chloride |
InChI |
InChI=1S/C21H26N2O4.ClH/c24-20(22-12-7-13-23-14-16-25-17-15-23)21(26-18-8-3-1-4-9-18)27-19-10-5-2-6-11-19;/h1-6,8-11,21H,7,12-17H2,(H,22,24);1H |
Clé InChI |
MSBKBCBCILNHLO-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[NH+]1CCCNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)
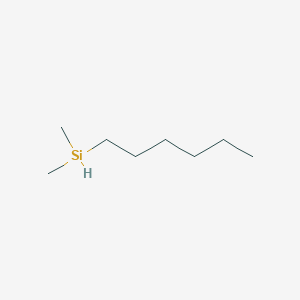


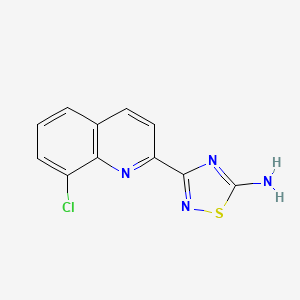
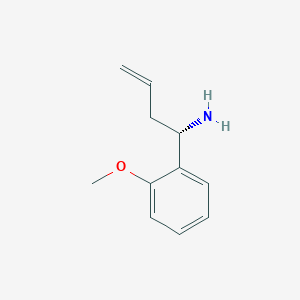
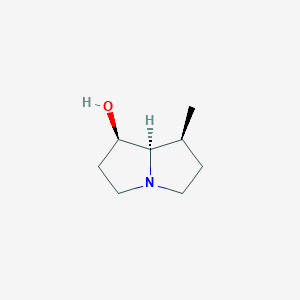

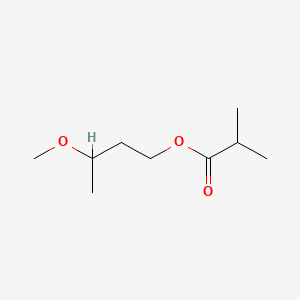


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

